Percogesic is manufactured by various pharmaceutical companies and is available over-the-counter in many countries. The formulation leverages the analgesic properties of acetaminophen alongside the sedative effects of diphenhydramine, making it suitable for nighttime use or when rest is desired.
Percogesic falls under the category of analgesics and antihistamines. Acetaminophen is classified as a non-opioid analgesic, while diphenhydramine belongs to the first-generation antihistamines. This classification highlights its dual action in pain management and allergy symptom relief.
The synthesis of the active components in Percogesic involves well-established chemical processes:
The synthesis reactions are typically conducted under controlled temperature and pressure conditions to optimize yield and purity. The final products are then formulated into tablets or liquid forms suitable for consumer use.
The molecular structures of the active ingredients in Percogesic are as follows:
Both compounds exhibit distinct pharmacological properties due to their unique molecular structures, which influence their interactions within biological systems.
The primary chemical reactions involved in the pharmacological activity of Percogesic include:
The combined mechanism of action in Percogesic involves:
Clinical studies indicate that this combination can effectively reduce pain while also addressing accompanying symptoms such as insomnia due to discomfort or allergic reactions.
Both components are stable under normal storage conditions but can degrade when exposed to excessive heat or moisture. They are soluble in organic solvents but have limited solubility in water.
Percogesic is primarily used in clinical settings for:
The Percogesic brand emerged as an analgesic combination therapy, with its trademark registered on September 3, 1963 [1]. The original formulation (ca. 1985) contained acetaminophen (325 mg) and phenyltoloxamine citrate (30 mg) per tablet. Phenyltoloxamine, an antihistamine with analgesic-enhancing properties, was selected for its dual capacity to reduce histamine-related symptoms and potentiate pain relief through central nervous system modulation [6]. This combination targeted mild-to-moderate pain from headaches, muscle/joint soreness, menstrual cramps, and rheumatism [1].
By the early 2000s, formulations diversified significantly:
This evolution reflected market demands for specialized OTC pain management—sedation support in nighttime formulations (via antihistamines) and targeted anti-inflammatory action (via NSAIDs). Phenyltoloxamine became uncommon in Western markets due to regulatory shifts and the rise of alternatives like diphenhydramine, though it remains prevalent in developing countries [6].
Table 1: Evolution of Percogesic Formulations
Era | Product Name | Active Ingredients | Therapeutic Rationale |
---|---|---|---|
1963-1980s | Original (discontinued) | Acetaminophen 325 mg + Phenyltoloxamine 30 mg | Analgesic enhancement via CNS modulation |
2000s-Present | Original Strength | Acetaminophen 325 mg + Diphenhydramine HCl 12.5 mg | Pain relief with sedation for nighttime use |
2000s-Present | Extra Strength | Acetaminophen 500 mg + Diphenhydramine HCl 12.5 mg | Higher-dose analgesia with sedative support |
2000s-Present | Backache Relief | Magnesium salicylate 580 mg | NSAID-based anti-inflammatory for muscle pain |
Percogesic straddles two pharmacological categories:
Analgesic CombinationsThe acetaminophen-diphenhydramine formulations (Original/Extra Strength) belong to the analgesic combinations class (Drug Class: Analgesic Combinations). Their mechanism hinges on synergy:
NSAID FormulationsThe Backache Relief variant falls under NSAID derivatives. Its active ingredient, magnesium salicylate, metabolizes into salicylic acid, inhibiting cyclooxygenase (COX) enzymes and reducing prostaglandin production. This confers anti-inflammatory, analgesic, and antipyretic effects, specifically targeting musculoskeletal pain [9]. Unlike acetaminophen combinations, it mitigates inflammation-driven pain (e.g., backaches, arthritis) but carries NSAID-associated gastrointestinal risks.
Table 2: Pharmacological Classification of Percogesic Variants
Product Line | Primary Drug Class | Key Mechanisms | Primary Indications |
---|---|---|---|
Original/Extra Strength | Analgesic Combinations | CNS prostaglandin inhibition + H1 receptor antagonism | Headache, nighttime pain, cold/flu symptoms |
Backache Relief | NSAID Derivatives | COX enzyme inhibition + prostaglandin synthesis reduction | Back pain, muscle strains, inflammatory pain |
Percogesic’s OTC status evolved through key regulatory phases:
Pre-Monograph Era (1963–1988)The original phenyltoloxamine-acetaminophen formula predated formal FDA OTC monographs. It was marketed under tentative safety guidelines until the Internal Analgesic Monograph (21 CFR Part 343) began formalizing OTC analgesic standards in 1988 [10].
Monograph Integration (1993–2009)Post-1993, all formulations adhered to monograph requirements:
CARES Act Transition (2020–Present)The 2020 Coronavirus Aid, Relief, and Economic Security Act replaced rulemaking with administrative orders. Key impacts:
Table 3: Key Regulatory Milestones for Percogesic Formulations
Year | Regulatory Action | Impact on Percogesic |
---|---|---|
1988 | Tentative Final Monograph for Internal Analgesics | Established acetaminophen dosing limits and labeling rules |
1998 | Alcohol Warning Rule | Required liver risk warnings on acetaminophen products |
2003 | Reye’s Syndrome Warning Rule | Mandated labels for salicylate-based NSAID formulations |
2020 | CARES Act Enacted | Transitioned monographs to administrative orders |
2024 | Proposed Order OTC000035 | Added serious skin reaction warnings to acetaminophen |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7